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Compound Name: ATTO 488 carboxylic acid

Cat. No.: B12376112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATTO 488 is a hydrophilic fluorescent dye renowned for its exceptional water solubility, high

fluorescence quantum yield, and remarkable photostability.[1][2] These characteristics make it

an ideal candidate for a wide array of applications in molecular biology and drug development,

including fluorescence in-situ hybridization (FISH), flow cytometry (FACS), and single-molecule

detection.[1][3][4] This document provides a detailed protocol for the covalent labeling of

amino-modified oligonucleotides with ATTO 488 NHS ester, a popular method for generating

fluorescent probes for sensitive detection and imaging.[4][5]

The labeling reaction is based on the covalent conjugation of an ATTO 488 N-

hydroxysuccinimidyl (NHS) ester to a primary amine group introduced at the 5', 3', or an

internal position of an oligonucleotide.[4] The NHS ester reacts with the nucleophilic amine in

an alkaline buffer to form a stable amide bond. Subsequent purification is crucial to remove

unreacted dye and unlabeled oligonucleotides, ensuring high-quality probes for downstream

applications.

Key Properties of ATTO 488
The optical properties of ATTO 488 are summarized in the table below, making it compatible

with common excitation sources like the 488 nm line of an Argon-Ion laser.[1][6]
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Property Value Reference

Maximum Absorption (λabs) 500 nm [1]

Maximum Emission (λfl) 520 nm [1]

Molar Extinction Coefficient

(εmax)
9.0 x 10⁴ M⁻¹cm⁻¹ [1]

Fluorescence Quantum Yield

(ηfl)
80% [1]

Fluorescence Lifetime (τfl) 4.1 ns [1]

Correction Factor (CF260) 0.22 [1]

Correction Factor (CF280) 0.09 [1]

Experimental Protocol
This protocol is designed for labeling an amino-modified oligonucleotide with ATTO 488 NHS

ester. It is recommended to perform a trial run on a small scale before proceeding with larger

quantities.

Materials and Reagents
Amino-modified oligonucleotide

ATTO 488 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

0.2 M Carbonate buffer (pH 8.0-9.0)

Nuclease-free water

Purification system (Gel filtration column, e.g., Sephadex G-25, or Reverse-Phase HPLC)

Experimental Workflow
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Preparation

Labeling Reaction

Purification

Quality Control

Prepare Oligonucleotide Solution
(0.1 mM in Carbonate Buffer)

Mix Oligonucleotide and Dye Solutions

Prepare ATTO 488 NHS Ester Solution
(5 mg/mL in anhydrous DMF)

Incubate at Room Temperature
(2 hours, with shaking)

Separate Labeled Oligonucleotide
(Gel Filtration or RP-HPLC)

Analyze Purity and Concentration
(Spectrophotometry, HPLC, Mass Spectrometry)

Click to download full resolution via product page

Caption: Workflow for labeling oligonucleotides with ATTO 488 NHS ester.

Step-by-Step Procedure
1. Preparation of Solutions:

Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in

0.2 M carbonate buffer (pH 8-9). For example, dissolve 5 nmol of the oligonucleotide in 50 µL

of the buffer.[3]
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ATTO 488 NHS Ester Solution: Immediately before use, prepare a 5 mg/mL solution of ATTO

488 NHS ester in anhydrous DMF.[3]

2. Labeling Reaction:

Add approximately 30 µL of the ATTO 488 NHS ester solution to 50 µL of the oligonucleotide

solution.[3] This corresponds to a molar excess of the dye to facilitate efficient labeling.

Incubate the reaction mixture for 2 hours at room temperature with continuous shaking.[3]

Protect the reaction from light to prevent photobleaching of the dye.

For longer reaction times, it is advisable to adjust the pH to 7.0-7.5 to maintain the stability of

the oligonucleotide.[3]

3. Purification of the Labeled Oligonucleotide:

Separation of the labeled oligonucleotide from unreacted dye and any byproducts is critical.

Two common methods are recommended:

Gel Filtration Chromatography: This method separates molecules based on size. Use a

desalting column, such as Sephadex G-25, equilibrated with a suitable buffer (e.g., TE buffer,

pH 7.5-8.0).[3] The labeled oligonucleotide will elute first, followed by the smaller, unreacted

dye molecules.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique

provides high-resolution separation based on hydrophobicity. It is effective at separating the

labeled oligonucleotide from the unlabeled one and the free dye.[3][4] A dual HPLC

purification process, before and after labeling, can ensure a very high purity product.[4]

4. Quality Control and Storage:

Spectrophotometric Analysis: Determine the concentration of the oligonucleotide and the

dye. Measure the absorbance at 260 nm (for the oligonucleotide) and 500 nm (for ATTO

488). The degree of labeling (DOL), which is the average number of dye molecules per

oligonucleotide, can be calculated using the Beer-Lambert law and the correction factor for

the dye's absorbance at 260 nm.
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Purity Assessment: The purity of the labeled oligonucleotide should be assessed by

analytical HPLC or polyacrylamide gel electrophoresis (PAGE).[7] Mass spectrometry can be

used to confirm the identity of the final product.[7]

Storage: Store the labeled oligonucleotide in a TE buffer (pH 7.5-8.0) at -20°C, protected

from light.[8][9] For long-term storage, it is recommended to aliquot the sample to avoid

repeated freeze-thaw cycles.[8]

Signaling Pathway Diagram (Illustrative)
While this protocol does not directly involve a signaling pathway, the resulting labeled

oligonucleotide can be used to probe such pathways. For instance, an ATTO 488-labeled

antisense oligonucleotide could be used to visualize the cellular uptake and localization of a

therapeutic agent designed to modulate a specific signaling cascade.
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Caption: Cellular uptake and mechanism of an ATTO 488-labeled antisense oligonucleotide.

Conclusion
This protocol provides a robust and reproducible method for labeling oligonucleotides with

ATTO 488. The exceptional properties of this dye, combined with a well-defined labeling and

purification strategy, will yield high-quality fluorescent probes suitable for a wide range of

demanding applications in research and development. Careful adherence to the protocol and

rigorous quality control are essential for obtaining reliable and consistent results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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